molecular formula C13H15Cl2N3O2 B11118710 3',4'-Dichloro-3-(propionylhydrazono)butyranilide

3',4'-Dichloro-3-(propionylhydrazono)butyranilide

Cat. No.: B11118710
M. Wt: 316.18 g/mol
InChI Key: OXPZSFLNRLOQSK-CAOOACKPSA-N
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Description

N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE typically involves the reaction of 3,4-dichloroaniline with a suitable hydrazone precursor. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or pharmacological tool.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-3-[(E)-2-BUTYRYLHYDRAZONO]BUTANAMIDE
  • N-(3,4-DICHLOROPHENYL)-3-[(E)-2-ACETYLHYDRAZONO]BUTANAMIDE

Uniqueness

N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE may exhibit unique properties compared to similar compounds due to the specific arrangement of its functional groups. These properties could include differences in reactivity, biological activity, or physical characteristics.

Properties

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

(3E)-N-(3,4-dichlorophenyl)-3-(propanoylhydrazinylidene)butanamide

InChI

InChI=1S/C13H15Cl2N3O2/c1-3-12(19)18-17-8(2)6-13(20)16-9-4-5-10(14)11(15)7-9/h4-5,7H,3,6H2,1-2H3,(H,16,20)(H,18,19)/b17-8+

InChI Key

OXPZSFLNRLOQSK-CAOOACKPSA-N

Isomeric SMILES

CCC(=O)N/N=C(\C)/CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCC(=O)NN=C(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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